![molecular formula C11H12N2O B13167066 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Azabicyclo[310]hexan-3-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a pyridine ring
Méthodes De Préparation
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde involves several steps, typically starting with the formation of the bicyclic core. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired product under mild conditions . This method is advantageous due to its simplicity and excellent functional group tolerance.
Analyse Des Réactions Chimiques
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde exerts its effects is not fully understood. its bicyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core structure and have similar chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring are widely used in organic synthesis and medicinal chemistry, offering a range of functionalization options.
The uniqueness of this compound lies in its combination of the bicyclic core with the pyridine ring, providing a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c14-7-8-2-1-3-12-11(8)13-5-9-4-10(9)6-13/h1-3,7,9-10H,4-6H2 |
Clé InChI |
OETWVGDRUYCPNQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)C3=C(C=CC=N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



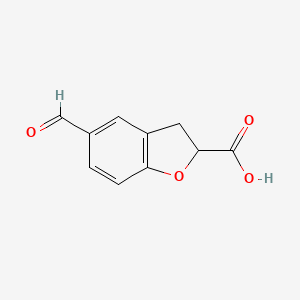

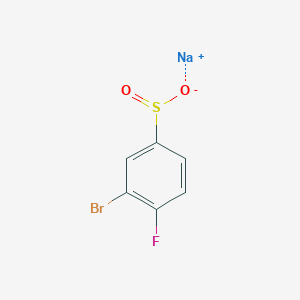

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
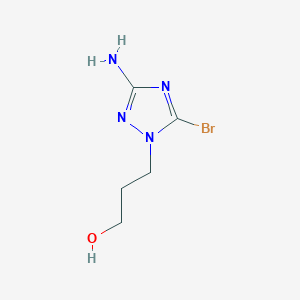
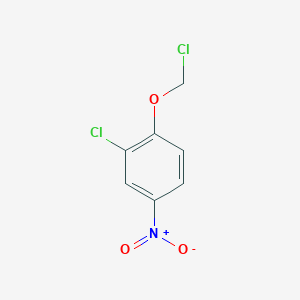
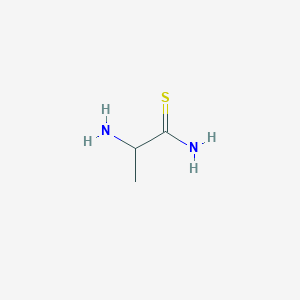
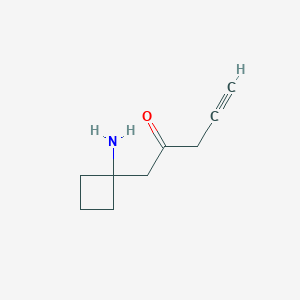



![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)
